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Compound of Interest

Compound Name: Perfluoro-2-methyl-2-pentene

Cat. No.: B072772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Perfluoro-2-methyl-2-pentene, a fluorinated alkene with the chemical formula C6F12, is a

compound of significant interest in the field of organofluorine chemistry.[1][2][3] Its unique

electronic properties and reactivity make it a valuable intermediate in the synthesis of various

fluorinated materials and potential pharmaceutical compounds. This guide provides a

comprehensive overview of the structure, properties, synthesis, and reactivity of perfluoro-2-
methyl-2-pentene, with a focus on providing detailed experimental data and protocols for

researchers in the field.

Chemical Structure and Identification
Perfluoro-2-methyl-2-pentene is a six-carbon alkene where all hydrogen atoms have been

substituted with fluorine atoms. The presence of a double bond and a trifluoromethyl group

attached to the double bond significantly influences its chemical behavior.

Chemical Structure:

Identifiers:
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Identifier Value

IUPAC Name
1,1,1,3,4,4,5,5,5-nonafluoro-2-

(trifluoromethyl)pent-2-ene[4]

CAS Number 1584-03-8[2][3]

Molecular Formula C6F12[1][2][3]

Molecular Weight 300.05 g/mol [1][2]

Synonyms
Perfluoro(2-methylpent-2-ene),

Hexafluoropropene dimer[1]

Physicochemical Properties
Perfluoro-2-methyl-2-pentene is a colorless liquid at room temperature.[5] A summary of its

key physical and chemical properties is presented below.

Table of Physicochemical Properties:

Property Value Reference

Boiling Point 53-61 °C [6]

Melting Point 48-50 °C [6]

Density 1.622 g/mL at 25 °C [6]

Vapor Pressure 4.31 psi at 20 °C [6]

Flash Point 10 °F [6]

Refractive Index ca. 1.3 [6]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of perfluoro-2-
methyl-2-pentene. The following tables summarize the available spectroscopic data.

3.1. Mass Spectrometry
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The electron ionization mass spectrum of perfluoro-2-methyl-2-pentene shows a

characteristic fragmentation pattern.

Table of Key Mass Spectrometry Fragments:

m/z Proposed Fragment

281 [M-F]+

231 [M-CF3]+

181 [M-C2F5]+

69 [CF3]+

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of fluorinated

compounds. While detailed assignments are not readily available in the literature, the expected

chemical shifts for ¹⁹F and ¹³C NMR are based on known values for similar fluoroalkenes.

Table of Predicted ¹⁹F NMR Chemical Shifts:

Fluorine Environment Predicted Chemical Shift (ppm vs. CFCl₃)

CF₃ (at C1) -70 to -80

CF₃ (at C2) -60 to -70

=CF -20 to -30

CF₂ -110 to -120

CF₃ (at C5) -80 to -90

Table of Predicted ¹³C NMR Chemical Shifts:
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Carbon Environment Predicted Chemical Shift (ppm)

C1 (CF₃) 115-125 (q)

C2 (=C) 140-150 (m)

C3 (=C) 120-130 (m)

C4 (CF₂) 105-115 (t)

C5 (CF₃) 118-128 (q)

3.3. Infrared (IR) Spectroscopy

The IR spectrum of perfluoro-2-methyl-2-pentene is characterized by strong C-F stretching

vibrations.

Table of Key Infrared Absorption Bands:

Wavenumber (cm⁻¹) Assignment

1740-1720 C=C stretch (fluorinated)

1300-1000 C-F stretch

Synthesis of Perfluoro-2-methyl-2-pentene
The primary industrial synthesis of perfluoro-2-methyl-2-pentene involves the dimerization of

hexafluoropropylene (HFP).[5] Various catalytic systems have been developed to optimize this

process.

4.1. Experimental Protocol: Dimerization of Hexafluoropropylene

This protocol is a generalized procedure based on information from various patents.[6][7]

Materials:

Hexafluoropropylene (HFP)
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Polar aprotic solvent (e.g., acetonitrile, dimethylformamide)

Catalyst: Metal fluoride (e.g., CsF, KF) or a quaternary ammonium/phosphonium salt

Co-catalyst/Promoter (optional): e.g., crown ether, guanidine compound

Alkaline substance (e.g., potassium carbonate)

High-pressure reactor equipped with a stirrer, cooling coil, and gas inlet.

Procedure:

Charge the high-pressure reactor with the polar aprotic solvent, catalyst, and any co-catalyst

or alkaline substance.

Purge the reactor with an inert gas (e.g., nitrogen) and then evacuate.

Introduce hexafluoropropylene gas into the reactor at a controlled rate while maintaining the

reaction temperature between 40-150 °C.[6] The reaction pressure is typically maintained

between -0.1 to 1.5 MPa.[7]

Allow the reaction to proceed for 3-12 hours.[6]

After the reaction is complete, cool the reactor and vent any unreacted HFP.

The product, perfluoro-2-methyl-2-pentene, is typically immiscible with the solvent system

and can be separated as the lower layer.

The crude product can be purified by distillation.

Diagram of Synthesis Workflow:

Hexafluoropropylene High-Pressure Reactor
(Solvent, Catalyst)

Dimerization
(40-150 °C, 3-12h) Phase Separation Perfluoro-2-methyl-2-pentene

Click to download full resolution via product page
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Caption: Workflow for the synthesis of perfluoro-2-methyl-2-pentene.

Chemical Reactivity and Applications
Perfluoro-2-methyl-2-pentene possesses two reactive sites: the carbon-carbon double bond

and the fluorine atom attached to the double bond, making it a versatile intermediate.[5]

5.1. Key Reactions

Isomerization: In the presence of a catalyst, it can be formed from the isomerization of

perfluoro-4-methyl-2-pentene.[5]

Reaction with Nucleophiles: It reacts with oxygen nucleophiles, such as alcohols, to yield

substitution or addition products.

Epoxidation: It can be epoxidized to form perfluoro-2-methyl-2,3-epoxypentane, which can

then be rearranged to produce perfluoroethyl isopropyl ketone.[5]

Oligomerization: Under the action of CsF, it can be converted to the hexafluoropropylene

trimer, perfluoro-2,4-dimethyl-3-heptene.[6]

Diagram of a Key Reaction Pathway:

Perfluoro-2-methyl-2-pentene Epoxidation Perfluoro-2-methyl-2,3-epoxypentane Catalytic
Rearrangement

Perfluoroethyl
isopropyl ketone

Click to download full resolution via product page

Caption: Reaction pathway from perfluoro-2-methyl-2-pentene to perfluoroethyl isopropyl

ketone.

5.2. Applications

Due to its properties and reactivity, perfluoro-2-methyl-2-pentene and its derivatives have

several potential applications:
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Intermediate: It serves as a key intermediate in the synthesis of surfactants, fabric treatment

agents, and paper treatment agents.[5]

CFC Replacement: As it does not contain chlorine, it has been considered as a potential

replacement for chlorofluorocarbons (CFCs) in applications such as refrigerants, fire

extinguishing agents, blowing agents for foam materials, and heat transfer agents.[5]

Safety and Handling
Perfluoro-2-methyl-2-pentene is a highly flammable liquid and vapor.[1] Appropriate safety

precautions, including working in a well-ventilated fume hood and using personal protective

equipment, should be taken when handling this compound. Store in a cool, dry, and well-

ventilated area away from heat and ignition sources.

Conclusion
Perfluoro-2-methyl-2-pentene is a fluorinated olefin with a rich chemistry and a range of

potential applications. This guide has provided a detailed overview of its structure, properties,

synthesis, and reactivity, with the aim of equipping researchers and professionals with the

necessary information for their work with this important compound. The provided data and

protocols serve as a valuable resource for further exploration and innovation in the field of

organofluorine chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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